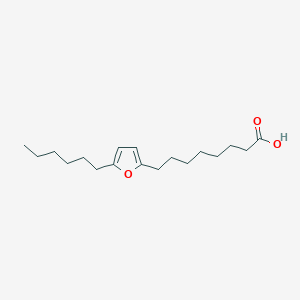

8-(5-Hexylfuran-2-yl)octanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(5-hexylfuran-2-yl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNVIDWMWMWUCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327911 |

Source

|

| Record name | 8-(5-hexylfuran-2-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4179-44-6 |

Source

|

| Record name | 8-(5-hexylfuran-2-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 9,12-Epoxy-9,11-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12-Epoxy-9,11-octadecadienoic acid is a furanoid fatty acid (F-acid), a class of modified lipids characterized by a furan (B31954) ring within the acyl chain. These compounds are found in various biological systems, including plants, marine organisms, and mammals, and are gaining attention for their potential antioxidant and signaling properties. The precise elucidation of their structure is paramount for understanding their biological function and for the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of 9,12-Epoxy-9,11-octadecadienoic acid, also known by its IUPAC name, 8-(5-hexylfuran-2-yl)octanoic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of 9,12-Epoxy-9,11-octadecadienoic acid is presented in Table 1. This data is essential for its handling, purification, and analysis.

Table 1: Physicochemical Properties of 9,12-Epoxy-9,11-octadecadienoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₃ | [1] |

| Molecular Weight | 294.43 g/mol | [1] |

| CAS Number | 4179-44-6 | [1] |

| Appearance | Liquid | CD Biosynsis |

| Purity | >98% | CD Biosynsis |

| Storage Conditions | Freezer | CD Biosynsis |

Synthesis

9,12-Epoxy-9,11-octadecadienoic acid can be synthesized through the oxidation of conjugated linoleic acid (CLA). This process mimics the potential biosynthetic pathway in some biological systems.

Experimental Protocol: Synthesis via Oxidation of Conjugated Linoleic Acid

This protocol outlines a general method for the synthesis of 9,12-Epoxy-9,11-octadecadienoic acid from a mixture of conjugated linoleic acid isomers.

Materials:

-

Conjugated Linoleic Acid (CLA)

-

Methanol

-

Water

-

Diethyl ether

-

Diazomethane (B1218177) (handle with extreme caution in a fume hood)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Oxidation: Dissolve a known amount of conjugated linoleic acid in methanol. Add water to the solution and heat at a controlled temperature (e.g., 50°C) while continuously aerating the mixture. The progress of the reaction can be monitored by taking aliquots over time.

-

Extraction: After the desired reaction time, cool the mixture and extract the products with diethyl ether.

-

Methylation: Treat the extracted material with an ethereal solution of diazomethane to convert the carboxylic acids to their corresponding methyl esters. This step is crucial for subsequent chromatographic separation and analysis.

-

Purification: Purify the resulting methyl esters using silica gel column chromatography. A gradient of hexane and ethyl acetate can be used to elute the different components, with the furanoid fatty acid methyl ester being one of the products.

-

Characterization: Analyze the purified product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Structure Elucidation Methodologies

The definitive structure of 9,12-Epoxy-9,11-octadecadienoic acid is determined through a combination of spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For analytical purposes, the carboxylic acid is typically converted to its methyl ester to improve volatility and solubility.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of fatty acid methyl esters. The retention time in the gas chromatogram provides information on the polarity and volatility of the compound, while the mass spectrum reveals its molecular weight and fragmentation pattern, which is indicative of its structure.

1. Derivatization to Fatty Acid Methyl Ester (FAME):

-

Dissolve the fatty acid sample in a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2 hours.

-

After cooling, add water and extract the FAME with hexane.

-

Wash the hexane layer with a saturated sodium bicarbonate solution and then with water.

-

Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar capillary column like those used for trans fatty acid analysis (e.g., CP-Sil 88™ or BPX-70™).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/minute.

-

Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer: Agilent MS detector or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

MSD Transfer Line Temperature: 280°C.

Table 2: Predicted Key Mass Spectral Fragments for Methyl 9,12-Epoxy-9,11-octadecadienoate

| m/z | Predicted Fragment | Interpretation |

| 308 | [M]⁺ | Molecular ion of the methyl ester. |

| 293 | [M - CH₃]⁺ | Loss of a methyl group. |

| 277 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |

| 193 | Cleavage at the furan ring | Characteristic fragment from the cleavage of the bond between the furan ring and the octanoic acid chain. |

| 123 | Cleavage at the furan ring | Characteristic fragment from the cleavage of the bond between the furan ring and the hexyl chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous assignment of the structure, including the position of the substituents on the furan ring.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified methyl ester in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 220 ppm

-

Relaxation Delay: 2.0 s

-

Table 3: Predicted ¹H NMR Chemical Shifts for Methyl 9,12-Epoxy-9,11-octadecadienoate

| Assignment | Predicted δ (ppm) | Multiplicity |

| Furan-H (C10, C11) | 5.8 - 6.0 | m |

| -OCH₃ | 3.67 | s |

| α-CH₂ to C=O | 2.30 | t |

| α-CH₂ to furan | 2.5 - 2.6 | m |

| β-CH₂ to C=O | 1.63 | m |

| -(CH₂)n- | 1.2 - 1.4 | m |

| Terminal -CH₃ | 0.89 | t |

Table 4: Predicted ¹³C NMR Chemical Shifts for Methyl 9,12-Epoxy-9,11-octadecadienoate

| Assignment | Predicted δ (ppm) |

| C=O | 174.3 |

| Furan C-O (C9, C12) | 150 - 155 |

| Furan C-H (C10, C11) | 105 - 110 |

| -OCH₃ | 51.4 |

| α-CH₂ to C=O | 34.1 |

| α-CH₂ to furan | 28 - 30 |

| -(CH₂)n- | 22 - 32 |

| Terminal -CH₃ | 14.1 |

Visualizations

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of 9,12-Epoxy-9,11-octadecadienoic acid.

Logical Relationship in Spectroscopic Analysis

The following diagram outlines the logical relationship between the different spectroscopic techniques and the information they provide for the final structure confirmation.

References

The Ubiquitous Presence of Furan Fatty Acids in Marine Ecosystems: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Furan (B31954) fatty acids (FuFAs) represent a unique class of lipids characterized by a furan ring within the acyl chain. Initially discovered in the liver fat of fish, these compounds are now recognized as ubiquitous in a variety of marine organisms, from phytoplankton to fish and invertebrates.[1] Their potent antioxidant and anti-inflammatory properties have garnered significant interest within the scientific community, positioning them as potential therapeutic agents and valuable biomarkers. This technical guide provides a comprehensive overview of the natural occurrence of FuFAs in marine life, detailing quantitative data, experimental protocols for their analysis, and insights into their biological roles and biosynthetic pathways.

Quantitative Distribution of Furan Fatty Acids in Marine Biota

FuFAs are found in varying concentrations across different marine species and tissues. Fish, particularly their livers, are considered the richest dietary source of these compounds.[2] However, significant amounts have also been identified in marine invertebrates and phytoplankton, which are believed to be the primary producers of FuFAs in the marine food web.[1]

Below are tables summarizing the quantitative data on FuFA concentrations in various marine organisms as reported in the scientific literature.

Table 1: Furan Fatty Acid Content in Marine Fish

| Species | Tissue | FuFA Concentration | Reference |

| Cod (Gadus morhua) | Liver Oil (cold pressed) | 440 mg/100 g | [3] |

| Salmon (Salmo salar) | Fillet | 0.01 to 14.21 mg/100 g | [4] |

| Farmed Fish (unspecified) | Not specified | Highest total amount among 11 Icelandic marine catches | [3][5] |

| Fish Liver (various species) | Liver | 30-329 mg/100 g of total lipids | [4] |

| Fish Oil (various) | Oil | 18 to 234 mg/100 g | [6] |

Table 2: Furan Fatty Acid Content in Marine Invertebrates

| Species | Tissue | FuFA Concentration | Reference |

| Shellfish (various) | Fillet | 0.01 to 10.93 mg/100 g | [4] |

| Caramote prawn (Penaeus kerathurus) | Phosphatidylcholine | Detected | [7] |

| Mantis shrimp (Squilla mantis) | Phosphatidylethanolamine | Detected | [7] |

| Crab (Liocarcinus vernalis) | Phosphatidylcholine | Detected | [7] |

Table 3: Furan Fatty Acid Content in Marine Microalgae

| Species | Notes | Reference |

| Isochrysis sp. | Producer of FuFAs | [8] |

| Phaeodactylum tricornutum | Producer of FuFAs | [8] |

| Schizochytrium limacinum | Contains 11D5 at levels comparable to marine fish oil | [4][9] |

Experimental Protocols for Furan Fatty Acid Analysis

The accurate quantification of FuFAs in biological matrices is challenging due to their low concentrations and the complexity of the lipidome. Gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy are the two primary analytical techniques employed for this purpose.

Protocol 1: Extraction and GC-MS Analysis of Furan Fatty Acids in Marine Tissue

This protocol outlines a general procedure for the extraction, derivatization, and analysis of FuFAs from marine tissue samples.

1. Lipid Extraction (Folch Method) [10]

-

Weigh approximately 1 g of homogenized marine tissue.

-

Add 20 mL of a chloroform (B151607):methanol (2:1, v/v) solution and homogenize thoroughly.

-

Filter the homogenate to remove solid debris.

-

Add 4 mL of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

2. Saponification [10]

-

To the dried lipid extract, add 500 µL of 1 M potassium hydroxide (B78521) (KOH) in 95% ethanol.

-

Seal the vial and incubate at 60°C for 2 hours.

-

Cool the mixture to room temperature and neutralize to pH 3-4 with 1 M hydrochloric acid (HCl).

-

Extract the free fatty acids three times with 300 µL of n-hexane each time, vortexing thoroughly between extractions.

-

Combine the n-hexane layers and evaporate to dryness under a nitrogen stream.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs) [10]

-

Reconstitute the dried free fatty acids in a small volume of toluene.

-

Add 2 mL of 14% boron trifluoride-methanol (BF₃-MeOH) solution.

-

Seal the vial and heat at 90°C for 1 hour.

-

Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of n-hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane (B92381) layer containing the FAMEs. Repeat the hexane extraction twice.

-

Combine the hexane extracts and concentrate under nitrogen for GC-MS analysis.

4. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7000C Triple Quadrupole MS).[11]

-

Column: A capillary column suitable for FAME analysis (e.g., CP Sil 88, 100 m × 0.25 mm, 0.2 µm).[11]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[11]

-

Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 220°C at 4°C/min (hold for 5 min), then ramp to 240°C at 4°C/min (hold for 15 min).[11]

-

Injection: 1 µL injection volume with a split ratio.

-

MS Detection: Operate in electron ionization (EI) mode, scanning a mass range appropriate for FAMEs or using selected ion monitoring (SIM) for targeted analysis.

Protocol 2: Quantitative ¹H-NMR Spectroscopy of Furan Fatty Acids in Fish Oil

This protocol provides a direct and rapid method for the quantification of monomethyl and dimethyl FuFAs in fish oil samples.[2]

1. Sample Preparation

-

Weigh approximately 10 mg of fish oil into a vial.

-

Add a known amount of an internal standard (e.g., benzoic acid).

-

Dissolve the mixture in deuterated chloroform (CDCl₃) stabilized with silver to prevent radical formation.[2]

2. ¹H-NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz).

-

Solvent: CDCl₃.

-

Data Acquisition: Acquire ¹H-NMR spectra with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).

3. Quantification

-

Integrate the singlet signal at approximately δ = 1.89 ppm for the quantification of monomethyl FuFAs.[2]

-

Integrate the singlet signal at approximately δ = 1.83 ppm for the quantification of dimethyl FuFAs.[2]

-

Calculate the concentration of each type of FuFA relative to the known concentration of the internal standard. The limit of quantitation for this method has been reported as 1.0 µg for monomethyl FuFAs and 0.5 µg for dimethyl FuFAs.[2]

Biological Roles and Signaling Pathways

The primary biological function of furan fatty acids is attributed to their potent antioxidant activity. They act as effective radical scavengers, protecting cellular components, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, from oxidative damage.[1] This protective mechanism is crucial in marine organisms, which are often exposed to high levels of oxidative stress.

While the direct involvement of FuFAs in specific signaling cascades is an emerging area of research, their chemical structure and antioxidant properties suggest potential interactions with key signaling pathways that regulate cellular responses to stress and inflammation.

References

- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 2. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]

The Biosynthesis of 8-(5-Hexylfuran-2-yl)octanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within their aliphatic chain. These compounds, found in plants, algae, bacteria, and consumed by animals through their diet, have garnered significant interest due to their potent antioxidant and anti-inflammatory properties.[1][2] 8-(5-Hexylfuran-2-yl)octanoic acid is a specific FuFA, and understanding its biosynthetic pathway is crucial for harnessing its potential therapeutic and industrial applications. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, drawing upon established knowledge of FuFA synthesis in bacteria, particularly the well-elucidated pathway of 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (a methylated FuFA) in Rhodobacter sphaeroides.[3][4][5] While direct experimental data for the biosynthesis of this compound is limited, this guide presents a scientifically grounded, putative pathway, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from a common C18 unsaturated fatty acid precursor, likely oleic acid (18:1Δ9c), and proceed through a series of enzymatic modifications. This proposed pathway is analogous to the characterized synthesis of other furan fatty acids in bacteria.[1][5][6]

The key enzymatic steps are proposed as follows:

-

Desaturation: The pathway is initiated by a desaturase enzyme that introduces a second double bond into the oleic acid backbone, forming linoleic acid (18:2Δ9c,12c).

-

Lipoxygenase Action: A lipoxygenase then catalyzes the addition of molecular oxygen to the polyunsaturated fatty acid, creating a hydroperoxy derivative.

-

Cyclization and Furan Ring Formation: The unstable hydroperoxy intermediate undergoes a series of electron shifts, leading to cyclization and the formation of the furan ring. This step is likely catalyzed by a specialized enzyme, analogous to the UfaO enzyme identified in Rhodobacter sphaeroides.[4][5] This reaction incorporates an oxygen atom from O2 into the fatty acid chain to form the heterocyclic ring.[4]

This proposed pathway is distinct from the biosynthesis of methylated FuFAs, which involves an initial methylation step by a SAM-dependent methylase.[1][3][5]

Quantitative Data

Direct quantitative data for the biosynthesis of this compound, such as enzyme kinetics and yields, are not currently available in the scientific literature. However, data from studies on closely related furan fatty acids and their precursors provide valuable context for researchers investigating this pathway. The following table summarizes relevant quantitative information.

| Parameter | Value | Organism/System | Compound | Reference |

| Cellular Abundance | ||||

| 19M-UFA (% of total fatty acids) | ~2.5% | Rhodobacter sphaeroides (ΔChrR mutant) | 11-methyl-octadecenoate | [3] |

| 19Fu-FA (% of total fatty acids) | ~2.3% | Rhodobacter sphaeroides (ΔChrR mutant) | 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid | [3] |

| Concentrations in Biological Samples | ||||

| Total Furan Fatty Acids | ~50 ng/mL | Human Plasma | Various FuFAs | [7] |

| 9D5 FuFA | 9.0-33 mg/100g dry weight | Agaricus and Pleurotus fungi | 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid | [8] |

| Analytical Method Performance | ||||

| Limit of Detection (LOD) | 11 pg | GC/EI-MS | Furan fatty acid methyl esters | [9] |

| Recovery from Silver Ion Chromatography | 85% | - | Furan fatty acid methyl esters | [9] |

Experimental Protocols

Investigating the proposed biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification and Characterization of Putative Biosynthetic Genes

-

Protocol:

-

Homology-Based Gene Identification: Utilize the amino acid sequences of known FuFA biosynthetic enzymes (e.g., desaturases, lipoxygenases, and cyclizing enzymes from plants or algae) to perform BLAST searches against the genome of an organism known to produce this compound.

-

Gene Knockout and Complementation: Generate targeted gene knockout mutants for the identified candidate genes. Analyze the fatty acid profile of the mutants using GC-MS to identify any loss of this compound production. Confirm the gene's function by reintroducing the wild-type gene (complementation) and observing the restoration of FuFA synthesis.

-

Heterologous Expression and in vitro Assays: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host (e.g., E. coli). Purify the recombinant enzymes and perform in vitro assays using the proposed precursor (e.g., oleic acid or linoleic acid) to confirm their enzymatic activity and identify the reaction products.

-

Extraction and Analysis of Furan Fatty Acids

-

Protocol for Total Lipid Extraction and FuFA Analysis: [2]

-

Sample Homogenization: Homogenize the biological sample (e.g., microbial cell pellet, plant tissue) in a chloroform (B151607)/methanol mixture (2:1, v/v).

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Centrifuge the mixture to clarify the phases.

-

Lipid Extraction: Collect the lower chloroform phase containing the lipids. Evaporate the solvent under a stream of nitrogen.

-

Saponification: Resuspend the dried lipid extract in 1 M KOH in 95% ethanol (B145695) and incubate at 60°C for 2 hours.

-

Acidification and Extraction of Free Fatty Acids: Cool the mixture, adjust the pH to 3-4 with 1 M HCl, and extract the free fatty acids with n-hexane.

-

Derivatization for GC-MS Analysis: Evaporate the hexane (B92381) and derivatize the fatty acids to their more volatile methyl esters (FAMEs) by adding 14% BF3-methanol solution and heating at 90°C for 1 hour.

-

GC-MS Analysis: Extract the FAMEs with n-hexane and analyze by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for Pathway Elucidation

Caption: Workflow for the elucidation of the furan fatty acid biosynthetic pathway.

References

- 1. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]

- 5. benchchem.com [benchchem.com]

- 6. osti.gov [osti.gov]

- 7. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 8. Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical characteristics of furanoid lipids

An In-depth Technical Guide to Furanoid Lipids

Abstract

Furanoid lipids, also known as furan (B31954) fatty acids (FuFAs), are a unique class of lipids characterized by a substituted furan ring within the fatty acid chain. Initially discovered in plants and fish oil, they are now recognized as ubiquitous trace components in various biological systems, including human blood and tissues.[1][2] Their primary and most studied function is that of a potent antioxidant and radical scavenger, potentially contributing to the health benefits associated with diets rich in fish.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of furanoid lipids, details their biosynthesis and metabolic pathways, outlines experimental protocols for their analysis, and explores their potential role in cellular signaling and therapeutic applications.

Core Chemical and Physical Characteristics

Furanoid lipids are tri- or tetrasubstituted furan derivatives. Their general structure consists of a central furan ring with an alkyl side chain (typically propyl or pentyl) at one alpha-position and a long-chain carboxylic acid at the other.[3] The furan ring can also be substituted with one or two methyl groups.[4][5]

Physical Properties: Like other lipids, the physical properties of furanoid lipids are dictated by their long hydrocarbon chains.[6]

-

Solubility: They are hydrophobic, being insoluble in water but soluble in non-polar organic solvents such as chloroform (B151607), ether, and acetone.[6][7]

-

Physical State: The physical state at room temperature depends on the length and saturation of the fatty acid chain, though they are typically found as components of larger lipids like triglycerides and phospholipids (B1166683) rather than in a pure, isolated state.[1][2][6]

-

Reactivity: Furanoid lipids are highly reactive compounds, susceptible to photooxidation and autoxidation.[1] This reactivity is central to their function as radical scavengers.

Chemical Properties:

-

Antioxidant Activity: The defining chemical characteristic of furanoid lipids is their ability to act as potent radical scavengers. They effectively trap hydroxyl and peroxyl radicals, forming stable dioxoenoic fatty acids as byproducts.[1][2] This function is believed to protect polyunsaturated fatty acids (PUFAs) and other cellular components from oxidative damage.[8]

-

Oxidation: Exposure to light and singlet oxygen can lead to the degradation of furanoid lipids, forming compounds like 3-methyl-2,4-nonanedione (MND), which contributes a hay-like aroma and is found in products like green tea.[1]

-

Esterification: In biological systems, furanoid lipids are commonly found esterified to glycerol (B35011) in phospholipids and triglycerides, or to cholesterol as cholesterol esters.[1][2]

Occurrence and Quantitative Data

Furanoid lipids are produced by algae, plants, and various microorganisms.[3][4][5] Animals, including humans, acquire them through their diet, leading to their incorporation into blood, liver, and other tissues.[1] Their concentration is particularly high in the liver fat of fish, especially after periods of starvation.[1]

| Table 1: Concentration of Furanoid Lipids in Various Matrices | |

| Matrix | Reported Concentration / Level |

| Human Blood (Total FuFA) | ~50 ng/mL |

| Human Urine (Urofuran Acids) | 0.5 - 3 mg/day (excretion) |

| Fish Oil | Up to 4 g/100 g oil |

| Butter / Butter Oil | ~48 mg/100 g |

| Soybean Oil | ~42 mg/100 g |

| Wheat Germ Oil | ~22 mg/100 g |

| Grasses | ~240 mg/g (dry weight) |

| Asparagus | 1.4 - 4.6 mg/100 g (dry weight) |

| Table 2: Common Furanoid Fatty Acids | |

| Common Name / Abbreviation | Chemical Name |

| F6 | 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid |

| - | 9,12-epoxy-octadeca-9,11-dienoic acid |

| - | 10,13-epoxy-11-methyloctadeca-10, 12-dienoic acid |

| Fu18:2ω6 | 9-(5-pentyl-2-furyl)-nonanoate |

Biosynthesis and Metabolism

Animals are not capable of synthesizing furanoid lipids and must obtain them from dietary sources.[1] The biosynthetic pathways in bacteria and algae, where they are produced, are distinct.

Biosynthesis Pathways

In photosynthetic bacteria, a recently elucidated pathway involves the methylation of a fatty acid precursor followed by desaturation and oxygen incorporation to form the furan ring.[4][5] In contrast, the proposed pathway in algae starts with a polyunsaturated fatty acid (PUFA) which undergoes lipoxygenase-catalyzed oxidation, followed by cyclization and rearrangement to form the furan moiety.[4][5]

Metabolism in Mammals

Once consumed, furanoid lipids are incorporated into phospholipids and cholesterol esters.[1][3] They are subsequently metabolized in the body into dibasic urofuran acids, with 3-carboxy-4-methyl-5-propyl-2-furanopropanoic acid being a notable metabolite found in human plasma and urine.[1][2] This metabolite has been identified as a potential biomarker for the development of diabetes.[2]

Potential Signaling Pathways

The direct role of furanoid lipids in specific signaling pathways is an emerging area of research. Their structural similarity to other fatty acids and their role in mitigating oxidative stress suggest they may modulate key cellular signaling cascades related to metabolism and inflammation.

-

Peroxisome Proliferator-Activated Receptors (PPARs): As fatty acids, FuFAs or their derivatives could potentially act as ligands for PPARs, a group of nuclear receptors that are critical regulators of lipid and glucose metabolism.[9]

-

Nuclear Factor-kappa B (NF-κB): By scavenging reactive oxygen species (ROS), which are known activators of the pro-inflammatory NF-κB pathway, furanoid lipids may indirectly suppress inflammation.[9] Direct interaction with pathway components is also plausible but remains to be demonstrated.

Experimental Protocols

The analysis of furanoid lipids is challenging due to their low concentrations in complex biological matrices and their structural similarity to more abundant fatty acids.[10][11] Multidimensional gas chromatography-mass spectrometry (GC-MS) is a powerful technique for their identification.[12][13]

Protocol: FuFA Analysis in Biological Samples via GC-MS

This protocol outlines a general workflow for the extraction, derivatization, and analysis of furanoid lipids from samples like plasma or tissue.

1. Lipid Extraction (Folch Method):

-

Homogenize the biological sample (e.g., 1 mL of plasma) with 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g for 10 minutes) to separate the layers.

-

Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.[13]

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

The methylation of the carboxylate group is necessary for GC analysis.[14]

-

Method A (BF₃-Methanol): Add 1-2 mL of 14% boron trifluoride-methanol solution to the dried lipid extract. Heat at 100°C for 30-60 minutes. Cool, add water and hexane (B92381), vortex, and collect the upper hexane layer containing the FAMEs.[14]

-

Method B (Ethereal Diazomethane): This method is effective but requires caution due to the explosive and toxic nature of diazomethane. Add the reagent to the lipid extract until a yellow color persists. Allow to react for 10-15 minutes before evaporating the excess solvent.[14]

3. (Optional) Enrichment using Silver Ion Chromatography:

-

For samples with very low FuFA concentrations, an enrichment step can be beneficial.[10]

-

Prepare a small column with silica (B1680970) gel impregnated with silver nitrate (B79036) (e.g., 20% AgNO₃).

-

Apply the FAMEs mixture to the column and elute with solvents of increasing polarity to separate fatty acids based on their degree of unsaturation, which can help enrich the furanoid fraction.[10][12]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

A multidimensional GC-MS system is recommended for direct analysis without extensive pre-analytical separation.[12][13]

-

Pre-column: A non-polar column (e.g., HP-1, 25m x 0.32mm).

-

Main column: A polar column (e.g., Stabilwax, 30m x 0.25mm).

-

Injection: Use a cooled injection system to prevent thermal degradation of analytes.

-

Detection: Use a mass spectrometer in electron impact (EI) mode, scanning a mass range of 50-450 amu.[12]

-

Identification is based on matching the retention times and the unique mass spectra of FuFA methyl esters against known standards or library data.[12][13]

Role in Drug Development and Therapeutics

The potent antioxidant and potential anti-inflammatory properties of furanoid lipids make them attractive candidates for therapeutic development.[2]

-

Cardioprotective Effects: It has been hypothesized that the radical-scavenging ability of FuFAs may contribute significantly to the protective properties of fish and fish oil diets against heart disease.[3]

-

Metabolic Health: FuFAs have been shown to have beneficial effects on metabolic health.[2] For example, one specific furan fatty acid, FuFA-F2, was found to increase muscle mass and promote more oxidative muscle metabolism in mice.[15]

-

Lipid-Based Drug Delivery: While not specific to furanoid lipids, the broader class of lipids is extensively used in drug delivery systems like liposomes and lipid nanoparticles.[16][17] These systems can enhance the solubility, stability, and bioavailability of therapeutic agents.[16][18] The unique properties of FuFAs could potentially be harnessed to create novel delivery vehicles with built-in antioxidant capabilities, protecting both the carrier and the encapsulated drug from oxidative degradation.

Conclusion

Furanoid lipids represent a fascinating and functionally significant class of fatty acids. Their defining characteristic as powerful radical scavengers places them at the intersection of lipid metabolism and cellular defense against oxidative stress. While analytical methods have advanced to allow for their sensitive detection, much remains to be explored regarding their specific roles in cell signaling and human health. Future research focused on elucidating their mechanisms of action and biosynthetic pathways will be crucial for unlocking their full therapeutic and nutraceutical potential.

References

- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 2. Furanoid FA | Cyberlipid [cyberlipid.gerli.com]

- 3. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. bns.institute [bns.institute]

- 7. Properties of Lipids: Physical and Chemical • Food Safety Institute [foodsafety.institute]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. gcms.cz [gcms.cz]

- 14. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on 8-(5-Hexylfuran-2-yl)octanoic acid (CAS Number: 4179-44-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 8-(5-Hexylfuran-2-yl)octanoic acid. Due to the limited publicly available research on this specific compound, some sections, particularly those concerning detailed experimental protocols and biological signaling pathways, are based on data from structurally related furan (B31954) fatty acids and should be considered as a framework for future investigation.

Introduction

This compound, also known as a furan fatty acid, is a unique lipid molecule characterized by a central furan ring flanked by a hexyl group and an octanoic acid chain.[1] Furan fatty acids (FuFAs) are found in various natural sources, including plants, algae, and fish, and are recognized for their potential health benefits, such as antioxidant and anti-inflammatory properties.[2][3][4][5] This technical guide consolidates the current knowledge on this compound, covering its chemical and physical properties, what is known about its biological activities, and proposed experimental methodologies for its study. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of biochemistry, natural product chemistry, and drug discovery.

Physicochemical and Spectral Data

While experimental data for this compound is scarce, computed properties and data for its methyl ester provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4179-44-6 | [1] |

| Molecular Formula | C₁₈H₃₀O₃ | [1] |

| Molecular Weight | 294.43 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Hexyl-2-furanoctanoic acid, 9,12-Epoxy-9,11-octadecadienoic acid | |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Table 2: Spectral Data for Methyl 8-(5-hexylfuran-2-yl)octanoate

| Spectral Data Type | Key Peaks/Signals | Source |

| GC-MS | Molecular Ion (M⁺): m/z 308. Key fragments: m/z 165, 120. | [6] |

Note: The GC-MS data corresponds to the methyl ester derivative of the target compound.

Synthesis and Characterization

The synthesis of this compound has been reported, with characterization often performed on its more volatile methyl ester derivative.

Synthetic Approach

A key publication titled "Studies in furan chemistry. Part VI. The synthesis of 8-(5-hexyl-2-furyl)octanoic acid, a fatty acid found in Exocarpus seed oil" describes its synthesis.[7] While the full experimental details are not readily accessible, a plausible synthetic route can be conceptualized based on established furan chemistry.

Experimental Protocol: Hypothetical Synthesis

The following protocol is a generalized representation based on common organic synthesis techniques for similar structures.

-

Acylation of a Furan Precursor: A suitable furan derivative is reacted with an acylating agent (e.g., an acyl chloride or anhydride (B1165640) derived from suberic acid) under Friedel-Crafts conditions using a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄).

-

Reduction of the Keto Group: The resulting keto-furan intermediate is then subjected to a reduction reaction, such as a Wolff-Kishner or Clemmensen reduction, to convert the ketone to a methylene (B1212753) group, yielding the final hexyl chain.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of furan fatty acids exhibits significant bioactivities that suggest potential therapeutic applications.

Antioxidant Activity

Furan fatty acids are known to be potent radical scavengers.[1][2][4] They are believed to protect cellular membranes from oxidative damage by trapping hydroxyl and peroxyl radicals.[2][3][4] This antioxidant mechanism involves the furan ring, which can effectively neutralize reactive oxygen species (ROS).[2]

Anti-inflammatory Activity

Furan fatty acids have demonstrated anti-inflammatory effects.[3] While the precise mechanism for this compound is unknown, studies on other furan derivatives suggest potential involvement of key inflammatory signaling pathways. For instance, some furan-containing compounds have been shown to inhibit the nuclear translocation of NF-κB and modulate the p38 MAPK pathway, both of which are central to the inflammatory response.[2][3]

Potential for Drug Development

The antioxidant and anti-inflammatory properties of furan fatty acids make them interesting candidates for drug development, particularly for conditions associated with oxidative stress and chronic inflammation. However, further research is needed to establish the specific therapeutic potential of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the antioxidant and anti-inflammatory activities of this compound, based on standard assays used for similar compounds.

Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Reaction: Add the test compound dilutions to the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: Incubate the cells for 24 hours.

-

Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) produced in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production.

Hypothetical Signaling Pathway

Based on studies of other furan derivatives, a potential anti-inflammatory mechanism of this compound could involve the modulation of the NF-κB and MAPK signaling pathways.[2][3]

Note: This diagram represents a hypothetical mechanism. Experimental validation is required to confirm the specific molecular targets and pathways affected by this compound.

Conclusion

This compound is a member of the furan fatty acid class of lipids, which are known for their antioxidant and anti-inflammatory properties. While specific experimental data on this compound is limited, its structural features suggest it likely shares the biological activities of other furan fatty acids. This technical guide provides a summary of the available information and a framework for future research, including proposed synthetic and biological evaluation methods. Further investigation is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this intriguing molecule.

References

- 1. This compound | C18H30O3 | CID 395943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studies in furan chemistry. Part VI. The synthesis of 8-(5-hexyl-2-furyl)octanoic acid, a fatty acid found in Exocarpus seed oil - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Unseen Defenders: A Technical Guide to the Biological Activity of Non-Methylated Furan Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan (B31954) fatty acids (FuFAs) represent a unique class of lipids characterized by a furan ring within the acyl chain. While their methylated counterparts have been more extensively studied, emerging research highlights the significant biological activities of non-methylated FuFAs. This technical guide provides an in-depth exploration of the antioxidant and anti-inflammatory properties of these molecules, offering a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development. We delve into the mechanisms of action, present quantitative data from relevant studies, detail experimental protocols for their analysis, and visualize the implicated signaling pathways and experimental workflows.

Introduction to Non-Methylated Furan Fatty Acids

Non-methylated furan fatty acids are a subclass of furan fatty acids that lack methyl groups on the furan ring. They are found in various natural sources, including plants, algae, and microorganisms, and can be incorporated into animal tissues through diet.[1][2][3] One of the most predominantly non-methylated FuFAs found in some fish is 8-(5-hexylfuran-2-yl)-octanoic acid (8F6)[4]. The core structure, a tetra-substituted furan ring, is believed to be the primary contributor to their potent biological activities.[5] These compounds are effective scavengers of free radicals, a property that underpins their significant antioxidant and anti-inflammatory effects.[2][6]

Antioxidant Properties

The primary and most well-documented biological activity of non-methylated furan fatty acids is their potent antioxidant capacity. They act as powerful scavengers of hydroxyl and peroxyl radicals, thereby protecting cells from oxidative damage.[1][2][6] This protective mechanism is crucial for maintaining the integrity of cellular components, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, which are highly susceptible to lipid peroxidation.[3][7]

The antioxidant action of FuFAs is attributed to the electron-rich furan ring, which can readily donate an electron to a radical species.[6] This interaction neutralizes the radical and prevents it from initiating or propagating a chain reaction of oxidative damage. Studies have shown that the antioxidant activity of FuFAs is dependent on the number of substituents on the furan ring, with tetra-alkylsubstituted furans exhibiting the highest activity.[5]

Mechanism of Radical Scavenging

The proposed mechanism for the radical scavenging activity of furan fatty acids involves the furan ring acting as a target for radical attack. This leads to the formation of a relatively stable radical intermediate, thus breaking the lipid peroxidation chain reaction. The reaction of a FuFA with a peroxyl radical (ROO•) is depicted in the workflow below.

Caption: Proposed mechanism of FuFA-mediated peroxyl radical scavenging.

Quantitative Antioxidant Activity Data

The antioxidant capacity of furan fatty acids has been quantified in various studies. The following table summarizes key findings.

| Furan Fatty Acid Type | Assay | Metric | Result | Reference |

| Tetra-alkylsubstituted FuFA | DPPH Radical Scavenging | Activity | Suppressed oxidation of linoleic acid | [5] |

| Tri-alkylsubstituted FuFA | DPPH Radical Scavenging | Activity | ~50% as effective as tetra-alkylsubstituted | [5] |

| Di-alkylsubstituted FuFA | DPPH Radical Scavenging | Activity | No significant activity | [5] |

| Naturally Occurring FuFAs | Hydroxyl Radical Scavenging (ESR) | Rate Constant | 1.7 x 10¹⁰ M⁻¹s⁻¹ | [8] |

Anti-inflammatory Properties

In addition to their antioxidant effects, non-methylated furan fatty acids exhibit significant anti-inflammatory properties.[6][9] This activity is closely linked to their ability to scavenge radicals, as oxidative stress is a key driver of inflammation. By reducing oxidative stress, FuFAs can modulate inflammatory signaling pathways.[6]

Studies have shown that furan fatty acids can suppress the production of pro-inflammatory mediators.[9] For instance, a lipid extract from the green-lipped mussel, containing furan fatty acids, was found to significantly decrease levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2 (PGE2) in a rat model of arthritis.[9]

Modulation of Inflammatory Signaling Pathways

Furan fatty acids are believed to exert their anti-inflammatory effects by modulating key signaling pathways, including the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[6][10] The NF-κB pathway is another critical regulator of inflammation that is likely influenced by the antioxidant action of FuFAs.

Caption: Putative modulation of inflammatory signaling pathways by FuFAs.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of furan fatty acids has been demonstrated in preclinical models.

| Treatment | Model | Measured Parameters | Result | Reference |

| Furan fatty acid ethyl ester | Rat model of adjuvant-induced arthritis | Paw swelling | More potent anti-inflammatory activity than EPA ethyl ester | [11] |

| Lipid extract from green-lipped mussel (contains FuFAs) | Rat model of adjuvant-induced arthritis | TNF-α, IL-1β, PGE2 levels | Significant decrease in pro-inflammatory mediators | [9] |

| Lipid extract from green-lipped mussel (contains FuFAs) | Rat model of adjuvant-induced arthritis | IL-10 levels | Significant increase in anti-inflammatory cytokine | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of non-methylated furan fatty acids.

Extraction and Quantification of Non-methylated Furan Fatty Acids

Accurate quantification of FuFAs from biological samples is crucial for understanding their physiological roles. A common method involves lipid extraction followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).[12]

Caption: Workflow for the extraction and quantification of FuFAs.

Protocol:

-

Sample Preparation: Homogenize the biological sample in a suitable solvent.

-

Lipid Extraction: Perform a total lipid extraction using a method such as the Folch procedure with a chloroform:methanol (2:1, v/v) mixture.[12]

-

Saponification: To the lipid extract, add 1 M KOH in 95% ethanol (B145695) and incubate at 60°C for 2 hours to saponify the lipids and release free fatty acids.[12]

-

Acidification and Extraction: Cool the mixture and adjust the pH to 3-4 with 1 M HCl. Extract the free fatty acids with n-hexane.[12]

-

Derivatization: Evaporate the hexane (B92381) and add 14% BF3-methanol solution. Heat at 90°C for 1 hour to form fatty acid methyl esters (FAMEs).[12]

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry to identify and quantify the non-methylated furan fatty acids based on their retention times and mass spectra.[4]

In Vitro Antioxidant Activity Assays

Several assays can be used to determine the antioxidant capacity of non-methylated furan fatty acids. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method.[13]

DPPH Radical Scavenging Assay Protocol:

-

Reagent Preparation: Prepare a stock solution of the non-methylated furan fatty acid in a suitable solvent (e.g., ethanol). Prepare a working solution of DPPH in ethanol (typically around 0.1 mM).[14]

-

Assay Procedure:

-

In a microplate well or cuvette, add a specific volume of the furan fatty acid solution at various concentrations.

-

Add the DPPH working solution and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[14]

-

-

Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[13][14]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the furan fatty acid.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the furan fatty acid.[14]

In Vitro Anti-inflammatory Activity Assay: Measurement of Pro-inflammatory Cytokines

The ability of non-methylated furan fatty acids to suppress the production of pro-inflammatory cytokines can be assessed using cell-based assays.

Protocol for Measuring TNF-α Production in Macrophages:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Stimulation: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the non-methylated furan fatty acid for a specific duration (e.g., 1-2 hours).

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in the furan fatty acid-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Conclusion and Future Directions

Non-methylated furan fatty acids are emerging as a class of bioactive lipids with significant therapeutic potential. Their potent antioxidant and anti-inflammatory properties, rooted in their unique furan structure, make them promising candidates for further investigation in the context of chronic diseases associated with oxidative stress and inflammation.

Future research should focus on several key areas:

-

Elucidation of specific molecular targets: Identifying the precise proteins and receptors that interact with non-methylated FuFAs will provide a deeper understanding of their mechanisms of action.

-

In vivo efficacy studies: While preclinical data is promising, more extensive in vivo studies in relevant disease models are needed to validate their therapeutic potential.

-

Bioavailability and metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of non-methylated FuFAs is essential for their development as therapeutic agents.

-

Structure-activity relationship studies: Synthesizing and testing a range of non-methylated FuFA analogs will help to optimize their biological activity and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant effect of naturally occurring furan fatty acids on oxidation of linoleic acid in aqueous dispersion | Semantic Scholar [semanticscholar.org]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxyl Radical Scavenging Activity of Naturally Occurring Furan Fatty Acids [jstage.jst.go.jp]

- 9. Uncommon Fatty Acids and Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

8-(5-Hexylfuran-2-yl)octanoic Acid: A Technical Guide to its Putative Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed mechanism of action for 8-(5-Hexylfuran-2-yl)octanoic acid, a member of the furan (B31954) fatty acid (FuFA) class. Also known as 9,12-Epoxy-9,11-octadecadienoic acid, this compound is structurally characterized by a C18 fatty acid backbone containing a furan ring.[1][2] While direct experimental data on the specific biological activities of this compound is limited in publicly available literature, this document extrapolates its likely mechanisms based on the well-documented properties of the broader furan fatty acid class. The primary proposed mechanisms are potent antioxidant activity through radical scavenging and potential modulation of metabolic pathways via nuclear receptor agonism. This guide details these proposed actions, provides hypothetical experimental protocols for their investigation, and presents example data in a structured format to guide future research.

Introduction

This compound is a synthetic, heterocyclic fatty acid.[3] Furan fatty acids are found naturally in various food sources and are recognized for their bioactive properties, including antioxidant and anti-inflammatory effects.[4][5] The core structure of this compound, featuring an octanoic acid chain attached to a hexyl-substituted furan ring, suggests its potential interaction with biological membranes and involvement in lipid signaling pathways. This document will explore the theoretical framework of its mechanism of action to stimulate further investigation into its therapeutic potential.

Proposed Mechanism of Action

Based on the activities of structurally related furan fatty acids, two primary mechanisms of action are proposed for this compound:

Antioxidant Activity via Radical Scavenging

Furan fatty acids are established as potent antioxidants that protect cellular membranes from oxidative damage.[6] They are particularly effective at scavenging hydroxyl and peroxyl radicals, which are highly reactive oxygen species (ROS) that can initiate and propagate lipid peroxidation.[1][2][6] The furan ring is the key functional group responsible for this activity. It is believed to react with free radicals, effectively neutralizing them and terminating the chain reaction of lipid peroxidation.[1]

Modulation of Metabolic Pathways via PPARγ Agonism

Recent studies have shown that some furan fatty acids can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[3] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Activation of PPARγ can lead to increased adipogenesis, improved insulin (B600854) sensitivity, and anti-inflammatory effects. It is plausible that this compound, due to its fatty acid-like structure, could bind to and activate PPARγ, thereby influencing the expression of target genes involved in metabolic and inflammatory pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardepot.com [moleculardepot.com]

- 4. Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

Furan-Containing Fatty Acids: A Technical Guide to Their Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Furan (B31954) Fatty Acids as Potent Antioxidants

Furan-containing fatty acids (FuFAs) are a unique class of lipids characterized by a substituted furan ring within the fatty acid chain[1]. Although they are minor components in various biological systems, their significance is increasingly recognized due to their potent antioxidant and free-radical scavenging properties[2][3][4]. Found in a variety of organisms including plants, algae, fish, and microorganisms, FuFAs are acquired by mammals through their diet and incorporated into phospholipids (B1166683) and cholesterol esters[1][2][5][6][7].

Their primary biological role is believed to be cellular defense against oxidative stress[8]. FuFAs are highly effective at scavenging reactive oxygen species (ROS), thereby protecting vital cellular components like polyunsaturated fatty acids (PUFAs) from oxidative damage and inhibiting lipid peroxidation[2][9]. This technical guide provides an in-depth overview of the antioxidant properties of FuFAs, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Antioxidant Action: Radical Scavenging

The core antioxidant activity of furan fatty acids stems from the reactivity of the furan ring, which acts as a potent scavenger of free radicals, including hydroxyl (HO•), peroxyl (ROO•), and alkoxyl radicals[1][2][6][10]. This scavenging action is crucial for terminating the chain reactions of lipid peroxidation, which can cause significant damage to cellular membranes[9].

The proposed mechanism involves the interaction of a radical with the furan ring, leading to the opening of the ring and the formation of an unstable, highly reactive dioxoene intermediate[1][2][11]. This process effectively neutralizes the radical, preventing it from propagating further damage. The antioxidant capacity of FuFAs is influenced by the substitution pattern on the furan ring, with dimethylated FuFAs generally exhibiting higher activity than monomethylated ones[12][13].

Quantitative Data on Antioxidant Activity

The efficacy of FuFAs as antioxidants has been quantified in various studies. They have been shown to react rapidly with hydroxyl radicals and are more effective than other antioxidants, such as tocopherols (B72186), in certain systems[9][10]. The following table summarizes key quantitative findings.

| Furan Fatty Acid Type | Experimental System | Quantitative Observation | Reference |

| General Furan Fatty Acids | ESR Spin Trapping (Fe²⁺/H₂O₂) | Reacts with hydroxyl radicals at a diffusion-controlled rate of approximately 1.7 x 10¹⁰ M⁻¹ s⁻¹. | [10] |

| Dimethyl FuFAs | Enriched ω-3 Fish Oil Oxidation | Degraded faster than tocopherols and monomethyl FuFAs, indicating higher reactivity and antioxidant activity. | |

| 9M5 (Monomethyl FuFA) | Enriched ω-3 Fish Oil Oxidation | Addition at 50-250 µM inhibited the degradation of ω-3 PUFAs and the formation of primary and secondary oxidation products. | [13] |

| Tetra-alkylsubstituted FuFAs | Linoleic Acid in Aqueous Dispersion | Effectively suppressed oxidation. | [14] |

| Tri-alkylsubstituted FuFAs | Linoleic Acid in Aqueous Dispersion | Showed antioxidant activity, about 50% as effective as tetra-alkylsubstituted FuFAs. | [14] |

Inhibition of Lipid Peroxidation

A primary consequence of oxidative stress is lipid peroxidation, a self-propagating chain reaction that degrades lipids in cell membranes, leading to cell damage. FuFAs are particularly effective at inhibiting this process by scavenging the lipid peroxyl radicals that propagate the chain reaction[2]. Studies have shown that FuFAs can inhibit non-enzymatic lipid peroxidation and the oxidation of low-density lipoproteins (LDL)[9].

Experimental Protocols

Accurate assessment of the antioxidant activity of furan fatty acids requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays.

Electron Spin Resonance (ESR) Spin Trapping for Hydroxyl Radical Scavenging

This method directly measures the scavenging of specific radicals, such as the hydroxyl radical (HO•). It uses a spin trap (e.g., DMPO) that reacts with the radical to form a stable radical adduct, which can be detected by ESR spectroscopy. The antioxidant's ability to scavenge the radical is quantified by the decrease in the ESR signal intensity of the adduct[10].

Protocol Outline:

-

Reagent Preparation:

-

Prepare a solution of the Fenton reagent components: Fe²⁺ complex (e.g., FeSO₄ with diethylenetriaminepentaacetic acid) and H₂O₂.

-

Prepare a solution of the spin trapping agent, 5,5-dimethyl-1-pyrroline-N-oxide (DMPO).

-

Prepare solutions of the furan fatty acid at various concentrations.

-

-

Reaction Mixture:

-

In a reaction tube, combine the Fe²⁺ complex, H₂O₂, DMPO, and the furan fatty acid solution (or a control without the FuFA).

-

The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻) will generate hydroxyl radicals.

-

-

ESR Measurement:

-

Immediately transfer the reaction mixture to a flat quartz cell suitable for an ESR spectrometer.

-

Measure the ESR spectrum. The DMPO-OH adduct produces a characteristic 1:2:2:1 quartet signal.

-

-

Data Analysis:

-

Quantify the signal intensity of the DMPO-OH adduct in the presence and absence of the furan fatty acid.

-

Calculate the percentage of radical scavenging activity. The rate constant can be determined through competition kinetics[10].

-

Assessment of Lipid Peroxidation Inhibition

This protocol assesses the ability of FuFAs to inhibit the oxidation of lipids, often using a biological sample or a lipid-rich model system. The extent of oxidation is measured by quantifying secondary oxidation products like thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), or volatile compounds like propanal and hexanal[9][15].

Protocol Outline (TBARS Assay):

-

Sample Preparation:

-

Prepare a lipid-rich sample (e.g., tissue homogenate, LDL solution, or linoleic acid dispersion).

-

Prepare solutions of the furan fatty acid at various concentrations.

-

-

Induction of Oxidation:

-

Add the FuFA solution to the lipid sample.

-

Induce lipid peroxidation using an initiator (e.g., AAPH, a peroxyl radical generator, or a Fe²⁺/ascorbate system)[14][15].

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration. A control sample without the FuFA should be run in parallel.

-

-

TBARS Reaction:

-

Stop the oxidation reaction (e.g., by adding a chelating agent like EDTA or butylated hydroxytoluene).

-

Add thiobarbituric acid (TBA) solution and an acid (e.g., trichloroacetic acid).

-

Heat the mixture (e.g., at 95°C for 30-60 minutes) to allow the formation of the MDA-TBA adduct, which has a pink color.

-

-

Quantification:

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.

-

Quantify the amount of TBARS formed using a standard curve (e.g., with MDA or 1,1,3,3-tetraethoxypropane).

-

Calculate the percentage inhibition of lipid peroxidation by the FuFA.

-

Extraction of Furan Fatty Acids from Biological Samples

For analysis and quantification, FuFAs must first be extracted from the biological matrix. This typically involves lipid extraction followed by saponification to release the fatty acids from esters[7].

Protocol Outline (for GC-MS or LC-MS/MS analysis):

-

Total Lipid Extraction (Folch Method):

-

Homogenize the biological sample (e.g., tissue, plasma) in a chloroform (B151607):methanol mixture (2:1, v/v).

-

Filter the homogenate to remove solids.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Collect the lower chloroform phase containing the total lipids[7].

-

Evaporate the solvent under a stream of nitrogen.

-

-

Saponification:

-

Redissolve the dried lipid extract.

-

Add an alcoholic solution of a strong base (e.g., 1 M KOH in 95% ethanol).

-

Incubate at 60°C for 2 hours to hydrolyze the esters[7].

-

Cool the mixture and acidify to pH 3-4 with HCl to protonate the free fatty acids.

-

-

Extraction of Free Fatty Acids:

-

Extract the free fatty acids into an organic solvent like n-hexane.

-

Combine the organic layers and evaporate to dryness under nitrogen[7].

-

-

Derivatization (for GC-MS):

-

To make the fatty acids volatile for GC analysis, convert them to fatty acid methyl esters (FAMEs).

-

Add a methylating agent like 14% BF₃-methanol and heat at 90°C for 1 hour[7].

-

Extract the FAMEs into n-hexane for injection into the GC-MS.

-

Conclusion and Future Directions

Furan-containing fatty acids are established as potent natural antioxidants with a clear mechanism of action centered on radical scavenging. Their ability to inhibit lipid peroxidation makes them highly relevant for protecting cellular integrity against oxidative stress. The quantitative data available, though limited, confirms their high reactivity towards damaging radical species, in some cases surpassing that of well-known antioxidants like tocopherols.

For drug development professionals and scientists, FuFAs represent a promising area of research. Future work should focus on:

-

Elucidating Structure-Activity Relationships: A systematic evaluation of different FuFA structures to optimize antioxidant and anti-inflammatory efficacy.

-

In Vivo Studies: More comprehensive in vivo studies are needed to understand their bioavailability, metabolism, and effectiveness in disease models related to oxidative stress, such as neurodegenerative and cardiovascular diseases[11][12].

-

Signaling Pathway Modulation: Investigating whether FuFAs, beyond direct scavenging, can modulate endogenous antioxidant pathways (e.g., the Nrf2 pathway).

-

Standardization of Quantification: Developing and validating robust analytical methods for the routine quantification of FuFAs in food and biological samples to better assess dietary intake and physiological relevance.

The continued exploration of furan fatty acids holds significant potential for the development of novel therapeutics and nutraceuticals aimed at mitigating oxidative damage.

References

- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Furanoid FA | Cyberlipid [cyberlipid.gerli.com]

- 9. benchchem.com [benchchem.com]

- 10. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agritrop.cirad.fr [agritrop.cirad.fr]

- 12. researchgate.net [researchgate.net]

- 13. Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant effect of naturally occurring furan fatty acids on oxidation of linoleic acid in aqueous dispersion | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

In Vitro Evaluation of 8-(5-Hexylfuran-2-yl)octanoic Acid: A Technical Guide and Research Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document in December 2025, publicly available literature lacks specific in vitro studies on the biological activities of 8-(5-Hexylfuran-2-yl)octanoic acid. This guide provides a comprehensive framework for its investigation based on the known properties of structurally related furan (B31954) fatty acids and outlines detailed experimental protocols for its characterization.

Introduction

This compound is a furan-containing fatty acid. The presence of a furan ring within a fatty acid structure is a feature of a class of lipids that have garnered interest for their potential biological activities.[1] While the synthesis of this compound has been described, a significant knowledge gap exists regarding its efficacy and mechanisms of action in biological systems.[2] Furan fatty acids, as a class, are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide outlines a proposed research plan to systematically investigate the in vitro properties of this compound.

Hypothesized Biological Activities

Based on the known activities of other furan fatty acids, this compound is hypothesized to possess the following biological activities:

-

Antioxidant Activity: Furan fatty acids are known to be potent radical scavengers, which can protect against lipid peroxidation.[3][6] The furan moiety is believed to be crucial for this activity.[2]

-

Anti-inflammatory Activity: Several furan fatty acids have demonstrated anti-inflammatory effects.[4][7] This activity may be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and modulation of signaling pathways such as NF-κB.[8][9]

-

Antimicrobial Activity: The structural characteristics of furan-containing compounds suggest potential antimicrobial effects against various pathogens.[5][10]

-

Cytotoxic Activity: Fatty acids and their derivatives have been evaluated for their potential to inhibit the growth of cancer cells.[11][12]

Proposed Experimental Investigations

To elucidate the biological profile of this compound, a series of in vitro assays are proposed.

Data Presentation

All quantitative data from the proposed experiments should be summarized in structured tables for clear comparison and analysis. Template tables are provided below.

Table 1: Antioxidant Activity of this compound